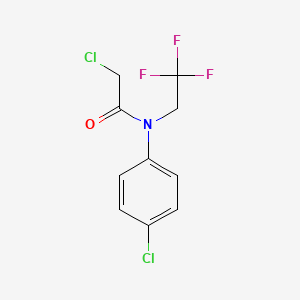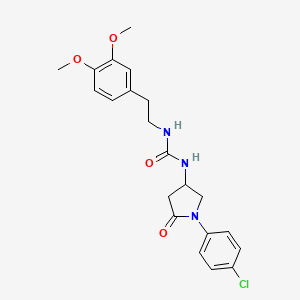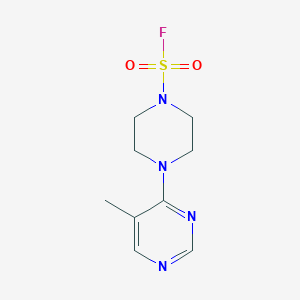
2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features both chloro and trifluoroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-chloroaniline attacks the carbonyl carbon of the chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The chloro groups may also play a role in binding to specific sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide: shares similarities with other compounds containing chloro and trifluoroethyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoroethyl groups enhances its reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F3NO/c11-5-9(17)16(6-10(13,14)15)8-3-1-7(12)2-4-8/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRDBAJBPQQYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC(F)(F)F)C(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2591777.png)
![N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N'-CYCLOPENTYLETHANEDIAMIDE](/img/structure/B2591778.png)
![2-[[2-[[4-(Aminomethyl)phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B2591779.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2591780.png)

![ethyl 4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate](/img/structure/B2591782.png)


![butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2591791.png)
![(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2591792.png)

